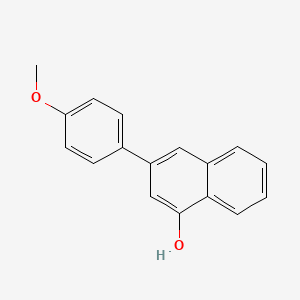

1-Naphthalenol, 3-(4-methoxyphenyl)-

説明

Significance of Naphthalene (B1677914) Scaffolds in Advanced Organic Chemistry

The naphthalene scaffold, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a fundamental building block in the field of organic chemistry. ekb.eg Its structural rigidity and extended π-electron system impart unique photophysical properties, making it a valuable component in the development of dyes, optical materials, and organic light-emitting diodes (OLEDs). nih.gov

In medicinal chemistry, the naphthalene moiety is of paramount importance. researchgate.net Its presence in a molecule can enhance metabolic stability and pharmacological activity. nih.gov A vast number of compounds incorporating this scaffold exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. ekb.egresearchgate.netijpsjournal.com This versatility has led to the development of numerous FDA-approved drugs containing the naphthalene core, such as Naproxen, Propranolol, and Bedaquiline. ekb.eg The ability to functionalize the naphthalene ring at various positions allows for extensive structural modifications, enabling chemists to fine-tune the biological and physical properties of the resulting derivatives. researchgate.net

Table 1: Examples of Naphthalene-Based FDA-Approved Drugs

| Drug Name | Therapeutic Class |

|---|---|

| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Propranolol | Beta-Blocker |

| Nabumetone | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Terbinafine | Antifungal |

| Duloxetine | Antidepressant |

| Bedaquiline | Antituberculosis Drug |

This table highlights several well-known medications that incorporate the naphthalene scaffold, demonstrating its importance in drug development. ekb.eg

Role of Aryl Ether Moieties in Contemporary Chemical Systems

Aryl ethers are a class of organic compounds featuring an oxygen atom connected to an aromatic ring (aryl group) and another aryl or alkyl group. wikipedia.org This R-O-R' linkage is prevalent in both natural products and synthetic molecules. In biochemistry, the aryl ether bond is a key structural component of complex biopolymers like lignin. wikipedia.org

Industrially, alkyl aryl ethers have significant applications as components in fragrances, flavors, pharmaceuticals, and pesticides. thieme-connect.de The methoxy (B1213986) group (-OCH₃) attached to an aromatic ring, as seen in the "4-methoxyphenyl" portion of the target compound, is a common aryl ether motif that can influence a molecule's electronic properties and reactivity. ontosight.ai

The carbon-oxygen bond in aryl ethers is notably robust, making its selective cleavage a challenging but important transformation in organic synthesis. acs.org Research into nickel-catalyzed cross-coupling reactions has provided effective methods for activating these strong C(aryl)-O bonds, enabling the use of aryl ethers as stable and accessible substrates in the construction of complex molecules. acs.orgacs.org

Overview of Naphthalenol Derivatives in Chemical Research

Naphthalenols, also known as naphthols, are derivatives of naphthalene that bear a hydroxyl (-OH) group. hmdb.ca There are two primary isomers, 1-naphthol (B170400) and 2-naphthol, which serve as versatile precursors for a wide array of chemical compounds. chemeo.comdrugfuture.com Research into naphthalenol derivatives is extensive, driven by their diverse applications and biological activities.

These compounds are crucial intermediates in the synthesis of dyes, pigments, and synthetic perfumes. drugfuture.combiosynth.com In the field of medicinal chemistry, naphthalenol derivatives have been investigated for numerous therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ainih.gov For instance, specific derivatives have been synthesized and evaluated as potent inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are targets for treating neurodegenerative diseases and other conditions. nih.govresearchgate.net The synthesis of these derivatives often involves multi-step procedures, such as Diels-Alder cycloadditions and catalyzed aromatization reactions. nih.gov

Table 2: Investigated Biological Activities of 1-Naphthol Derivatives

| Biological Activity | Research Context |

|---|---|

| Antioxidant | Scavenging of free radicals like ABTS•+ and DPPH•. nih.gov |

| Enzyme Inhibition | Targeting acetylcholinesterase (AChE) and carbonic anhydrase (hCA I, II). nih.gov |

| Anti-inflammatory | Inhibition of enzymes such as cyclooxygenase-2 (COX-2). ontosight.ai |

| Antimicrobial | Activity against various bacteria and fungi. ontosight.ai |

| Anticancer | Development of new therapeutic agents against cancer. ontosight.ai |

This table summarizes key areas of biological research for compounds derived from the 1-naphthol core.

Contextualizing 1-Naphthalenol, 3-(4-methoxyphenyl)- within Arylnaphthalenol Chemistry

The compound 1-Naphthalenol, 3-(4-methoxyphenyl)- belongs to the structural class of arylnaphthalenols. This classification signifies that it possesses a naphthalenol core substituted with an aryl group. Specifically, its structure consists of:

A 1-Naphthalenol unit, meaning a naphthalene ring with a hydroxyl group at position 1.

A 3-(4-methoxyphenyl) group, indicating that a phenyl ring bearing a methoxy group at its 4-position is attached to the naphthalenol core at position 3.

This structure combines the key features discussed previously: the naphthalene scaffold, the naphthalenol functional group, and the aryl ether moiety (in the form of a methoxyphenyl group). While specific research findings on 1-Naphthalenol, 3-(4-methoxyphenyl)- are not extensively detailed in readily available literature, its chemical nature can be understood by examining related compounds.

The synthesis of such arylnaphthalenes and their derivatives is a significant focus in organic chemistry. nih.gov For example, the synthesis of related structures like 6-(4-methoxyphenyl)-1-naphthol often involves condensation reactions between a naphthol and a substituted benzaldehyde. ontosight.ai Aryldihydronaphthalenes, which are structurally related, are recognized as important intermediates for bioactive compounds and natural products. nih.gov The combination of the electron-rich naphthalenol ring with the methoxyphenyl substituent suggests that 1-Naphthalenol, 3-(4-methoxyphenyl)- could be a subject of interest in materials science and medicinal chemistry, aligning with the general applications of arylnaphthalenol derivatives.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Naphthalenol, 3-(4-methoxyphenyl)- |

| 1-Naphthalenol (1-Naphthol, alpha-Naphthol) |

| 2-Naphthol (beta-Naphthol) |

| Naphthalene |

| Naproxen |

| Propranolol |

| Nabumetone |

| Terbinafine |

| Duloxetine |

| Bedaquiline |

| 6-(4-Methoxyphenyl)-1-naphthol |

| Benzaldehyde |

| 4-Methoxybenzaldehyde |

Structure

3D Structure

特性

CAS番号 |

30069-70-6 |

|---|---|

分子式 |

C17H14O2 |

分子量 |

250.29 g/mol |

IUPAC名 |

3-(4-methoxyphenyl)naphthalen-1-ol |

InChI |

InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-11,18H,1H3 |

InChIキー |

FSMJUDUECIMLNU-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O |

製品の起源 |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of 1-Naphthalenol, 3-(4-methoxyphenyl)- is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups.

The aromatic region of the spectrum is expected to be the most complex, with signals appearing between approximately δ 6.8 and 8.2 ppm. The protons on the naphthalene (B1677914) ring system and the 4-methoxyphenyl (B3050149) ring will resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (multiplicities) are governed by spin-spin coupling with adjacent protons.

Naphthalene Ring Protons: The six protons on the substituted naphthalene ring will exhibit complex splitting patterns, likely appearing as doublets, triplets, or multiplets, depending on their position relative to the substituents and each other.

Methoxyphenyl Ring Protons: The 4-methoxyphenyl group will show a characteristic A₂B₂ system, appearing as two distinct doublets in the aromatic region, each integrating to two protons. The protons ortho to the methoxy (B1213986) group are expected to be more shielded (upfield) than the protons meta to it.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but typically resonates in the δ 4.5-7.5 ppm range.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to other protons. They will therefore appear as a sharp singlet, shifted upfield relative to the aromatic protons, typically around δ 3.8 ppm.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For 1-Naphthalenol, 3-(4-methoxyphenyl)-, 17 distinct signals are expected, corresponding to the 17 unique carbon atoms in its structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon atom attached to the electron-donating hydroxyl group (C1 of the naphthalene ring) and the carbon attached to the methoxy group (C4' of the phenyl ring) are expected to be significantly deshielded, appearing far downfield. organicchemistrydata.org Conversely, the carbons at the ortho and para positions relative to these activating groups will be more shielded. organicchemistrydata.org The methoxy carbon itself will appear at a characteristic upfield position, typically around δ 55 ppm.

| Carbon Environment | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Carbons (Aromatic C-O, C-C) | 145 - 160 |

| Aromatic CH Carbons | 110 - 135 |

| Methoxy Carbon (-OCH₃) | ~ 55 |

Advanced Two-Dimensional NMR Techniques

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would be instrumental in tracing the connectivity of protons within the naphthalene and methoxyphenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons and for confirming the linkage between the naphthalene and the 4-methoxyphenyl moieties.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For 1-Naphthalenol, 3-(4-methoxyphenyl)- (molecular formula C₁₇H₁₄O₂), the calculated exact mass is 250.0994 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to produce a prominent molecular ion peak (M•+) at m/z 250. libretexts.org Aromatic compounds are known to give rise to relatively stable molecular ions, so this peak should be clearly observable. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can result in the loss of a methyl radical (15 mass units), leading to a significant fragment ion at m/z 235.

Loss of a methoxy radical (•OCH₃): The loss of the entire methoxy group (31 mass units) would produce a fragment ion at m/z 219.

Loss of carbon monoxide (CO): Phenolic compounds can undergo fragmentation involving the loss of CO (28 mass units) from the ring structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. walshmedicalmedia.com

The spectrum of 1-Naphthalenol, 3-(4-methoxyphenyl)- is expected to show several characteristic absorption bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretching | Phenol (B47542) (-OH) | 3200 - 3600 | A strong and broad band, characteristic of a hydroxyl group. researchgate.net |

| C-H Stretching | Aromatic Rings | 3000 - 3100 | Multiple sharp, weak to medium bands. scielo.org.za |

| C-H Stretching | Methoxy (-OCH₃) | 2850 - 2960 | Sharp bands corresponding to symmetric and asymmetric stretching. mdpi.com |

| C=C Stretching | Aromatic Rings | 1450 - 1620 | Several strong to medium sharp bands, indicative of the aromatic framework. researchgate.net |

| C-O Stretching | Phenol (Ar-OH) | 1200 - 1260 | A strong band. researchgate.net |

| C-O Stretching | Aryl Ether (Ar-O-CH₃) | 1020 - 1250 | Strong bands due to asymmetric and symmetric stretching. |

| C-H Out-of-Plane Bending | Aromatic Rings | 700 - 900 | Strong bands whose positions are indicative of the substitution pattern on the rings. mdpi.com |

The combination of these bands in the FT-IR and Raman spectra provides a unique fingerprint for the molecule, confirming the presence of the phenolic hydroxyl group, the methoxy group, and the disubstituted naphthalene and parasubstituted benzene (B151609) rings. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-systems.

The structure of 1-Naphthalenol, 3-(4-methoxyphenyl)- contains an extended conjugated system encompassing both the naphthalene and phenyl rings. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (lower energy). scienceopen.com

The spectrum is expected to be dominated by intense π → π* transitions. The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are powerful auxochromes (color-enhancing groups), is predicted to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent aromatic systems. sielc.com The absorption maxima (λmax) for this compound are expected to lie well within the UV region, likely above 250 nm, reflecting the highly conjugated electronic nature of the molecule. researchgate.net

Based on a comprehensive search of available scientific literature, specific experimental data for X-ray Diffraction (XRD) and Thermal Analysis (such as Thermogravimetric Analysis) for the compound “1-Naphthalenol, 3-(4-methoxyphenyl)-” could not be located.

The search yielded crystallographic and thermal analysis data for structurally related but distinct compounds, which cannot be used to describe the specific solid-state structure, crystal packing, or decomposition pathways of 1-Naphthalenol, 3-(4-methoxyphenyl)-.

Therefore, it is not possible to provide the detailed, scientifically accurate article requested within the strict constraints of the specified outline and subject matter. Generating such an article would require nonexistent data, leading to speculation and inaccuracies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be instrumental in elucidating the fundamental chemical and physical properties of 1-Naphthalenol, 3-(4-methoxyphenyl)-.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For 1-Naphthalenol, 3-(4-methoxyphenyl)-, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its shape.

Conformational analysis would explore the different spatial orientations (conformers) that arise from rotation around single bonds, such as the bond connecting the naphthalene (B1677914) and methoxyphenyl rings. By calculating the potential energy surface, researchers could identify the most stable conformer(s) and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Prediction of Vibrational Frequencies and Spectroscopic Correlates

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and twisting motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra serve as a "fingerprint" for the molecule. By comparing these predicted spectra with experimental data, scientists can confirm the molecular structure and the accuracy of the computational model. For 1-Naphthalenol, 3-(4-methoxyphenyl)-, this analysis would help assign specific absorption peaks to particular atomic motions.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and optical properties. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap generally indicates that a molecule is more easily excited, more polarizable, and chemically more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing a guide to where the molecule is likely to undergo electrophilic or nucleophilic attack.

Tautomeric Stability Investigations

Naphthols can exist in equilibrium with their keto tautomers (naphthalenones). Computational chemistry can be used to investigate the relative stability of the enol (naphthol) and keto forms of 1-Naphthalenol, 3-(4-methoxyphenyl)-. By calculating the Gibbs free energy of each tautomer, it is possible to predict which form is more stable under given conditions and to estimate the equilibrium constant between them.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge separation, often found in aromatic compounds, can exhibit non-linear optical (NLO) properties. These materials interact with intense light in ways that can alter the light's frequency, making them useful for technologies like lasers and optical data storage. DFT calculations can predict NLO properties such as polarizability (α) and hyperpolarizability (β and γ), indicating a molecule's potential for NLO applications.

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier orbitals (HOMO and LUMO), a variety of quantum chemical descriptors can be calculated to quantify a molecule's reactivity. These global reactivity descriptors provide a semi-quantitative measure of chemical behavior.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. |

These descriptors would help classify 1-Naphthalenol, 3-(4-methoxyphenyl)- as either a hard or soft molecule and predict its general electrophilic or nucleophilic character.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of 1-Naphthalenol, 3-(4-methoxyphenyl)-. These simulations, by solving Newton's equations of motion for the atoms of the molecule, can map out its conformational landscape and predict how it interacts with its environment.

Studies focusing on the conformational flexibility of this compound have highlighted the rotational freedom around the single bond connecting the naphthalene and methoxyphenyl rings. This rotation gives rise to a range of conformers with varying dihedral angles. The relative energies of these conformers are influenced by steric hindrance between the hydrogen atoms on the adjacent rings and the potential for non-covalent interactions. The most stable conformers are those that minimize these steric clashes while optimizing any favorable intramolecular interactions.

MD simulations in various solvents can further elucidate the role of intermolecular interactions. In a polar protic solvent like water, the hydroxyl group of the naphthalenol moiety would act as both a hydrogen bond donor and acceptor, leading to a highly structured solvation shell. In contrast, in a nonpolar solvent, intermolecular interactions would be dominated by weaker van der Waals forces. These simulations are crucial for understanding the solubility and partitioning behavior of the compound.

Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical and chemical properties. For 1-Naphthalenol, 3-(4-methoxyphenyl)-, QSPR modeling can provide valuable insights into its electronic characteristics and internal bonding.

Correlation of Electronic Effects with Chemical Properties (e.g., Hammett Parameters for pKa)

The acidity of the hydroxyl group (pKa) in 1-Naphthalenol, 3-(4-methoxyphenyl)- is significantly influenced by the electronic nature of the 4-methoxyphenyl (B3050149) substituent. The methoxy (B1213986) group (-OCH3) at the para position of the phenyl ring is an electron-donating group due to its resonance effect, which can be quantified using Hammett parameters.

The Hammett equation, in its general form, is log(K/K₀) = σρ, where K is the equilibrium constant for the substituted compound, K₀ is the equilibrium constant for the unsubstituted parent compound, σ is the substituent constant (which depends only on the substituent), and ρ is the reaction constant (which depends on the reaction type and conditions).

For the dissociation of the phenolic proton, the electron-donating nature of the methoxy group increases the electron density on the phenolate (B1203915) oxygen of the conjugate base, making it less stable and thereby increasing the pKa (decreasing the acidity) compared to an unsubstituted 3-phenyl-1-naphthalenol. The specific Hammett parameter for a para-methoxy group (σp) is approximately -0.27, reflecting its electron-donating character. QSPR models incorporating such parameters can accurately predict the pKa of this and related compounds.

Table 1: Hammett Parameters and Predicted pKa Effects

| Substituent | Position | Hammett Constant (σ) | Effect on pKa |

|---|---|---|---|

| -OCH3 | para | -0.27 | Increase (Decrease in acidity) |

| -H | - | 0.00 | Baseline |

This table provides a comparative illustration of how different substituents would theoretically affect the acidity of the 1-naphthalenol core.

Analysis of Intramolecular Interactions (e.g., Anion-π Interactions)

Within the molecular structure of 1-Naphthalenol, 3-(4-methoxyphenyl)-, particularly in its deprotonated (anionic) form, there is the potential for intriguing intramolecular interactions. One such interaction that can be investigated through computational modeling is the anion-π interaction.

An anion-π interaction is a non-covalent force between an anion and the electron-rich π-system of an aromatic ring. In the case of the deprotonated form of 1-Naphthalenol, 3-(4-methoxyphenyl)-, the negatively charged oxygen atom (phenolate) can potentially interact with the π-electron cloud of the adjacent methoxyphenyl ring.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1-Naphthalenol, 3-(4-methoxyphenyl)- |

Advanced Chemical Applications and Functional Material Research Non Biological Focus

Role as Intermediates in the Synthesis of Polycyclic Aromatic Hydrocarbons

Naphthols are crucial intermediates in the synthesis of polycyclic aromatic hydrocarbons (PAHs), a class of compounds composed of multiple fused aromatic rings. nih.govresearchgate.net The structure of 1-naphthalenol, 3-(4-methoxyphenyl)- makes it a suitable precursor for building larger, more complex aromatic systems. Methodologies for synthesizing naphthalene (B1677914) derivatives have evolved from traditional stepwise substitutions to more efficient tandem cyclization reactions. researchgate.net

One key strategy involves the dearomatization of the naphthol ring, which transforms the flat aromatic precursor into a three-dimensional structure. researchgate.net This process is often a crucial step in constructing complex polycyclic systems. For instance, palladium-catalyzed arylative dearomatization can create quaternary stereocenters, a common feature in bioactive molecules, by linking an aryl group to the naphthol scaffold. nih.gov While many of these reactions are intramolecular, recent advances have focused on developing intermolecular versions, expanding their synthetic utility. nih.govacs.org

The synthesis of PAHs can also proceed through reactions involving the growth of existing aromatic systems. For example, the reaction of naphthalene with radicals like cyclopentadienyl (B1206354) and indenyl has been studied as a mechanism for PAH formation under high-temperature conditions. nih.gov The inherent reactivity of the naphthol moiety in 1-naphthalenol, 3-(4-methoxyphenyl)- allows it to participate in various cyclization and annulation reactions, serving as a foundational block for larger PAHs. researchgate.net

Exploration in Organic Electronics and Photonics (e.g., OLEDs)

Naphthalene-based compounds are widely recognized for their potential in organic electronics and photonics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net The rigid, planar structure of the naphthalene core provides good thermal stability and charge-transport properties, which are essential for device performance. Naphthalene derivatives are frequently used to construct conjugated materials for blue-light-emitting OLEDs, a crucial component for full-color displays. mdpi.comnih.gov

The specific compound 1-naphthalenol, 3-(4-methoxyphenyl)- and related structures are investigated for their photoluminescent properties. The substitution pattern, including the hydroxyl and methoxyphenyl groups, can significantly influence the electronic characteristics, such as the HOMO-LUMO energy gap, and consequently the emission color and efficiency. mdpi.com For instance, naphthalimide derivatives, which share the core naphthalene structure, have been successfully used as emitters in OLEDs, demonstrating that modifying the substituents on the naphthalene ring can tune the device's electroluminescence from blue to orange. researchgate.netmdpi.comresearchgate.net

Research in this area often involves creating copolymers that incorporate naphthalene units with other moieties to optimize properties. By varying the comonomers, researchers can manipulate the structural geometry to prevent strong molecular aggregation, which can otherwise lead to fluorescence quenching and reduced device efficiency. mdpi.com The ultimate goal is to develop stable, efficient, and color-pure emitters for next-generation displays and lighting.

Ligand Design in Coordination Chemistry and Catalysis

The hydroxyl group on the naphthalenol core of 1-naphthalenol, 3-(4-methoxyphenyl)- makes it an excellent candidate for ligand design in coordination chemistry. Naphthol-based ligands can coordinate to a wide variety of metal centers, forming stable complexes with diverse geometries and electronic properties. These complexes are of significant interest for their catalytic activity in a range of organic transformations.

Salphen-type ligands, which can be derived from aromatic diamines and aldehydes functionalized with hydroxyl groups (like those on a naphthol), are a well-studied class of tetradentate ligands. mdpi.com By incorporating the 3-(4-methoxyphenyl)-1-naphthalenol moiety into such a framework, new ligands can be synthesized to create polynuclear complexes with transition metals or lanthanides. The resulting metal complexes can exhibit unique catalytic properties, often enhanced by the specific steric and electronic environment provided by the naphthyl group.

Furthermore, the "naphthyl requirement" has been a known phenomenon in certain nickel-catalyzed cross-coupling reactions, where naphthyl-substituted substrates show significantly higher reactivity and stereoselectivity compared to their phenyl-substituted counterparts. nih.gov This highlights the unique electronic and steric influence of the naphthyl group in catalytic cycles. While this effect is observed in the substrate, it underscores the principle that incorporating naphthyl groups into ligands can also profoundly impact the performance of a metal catalyst. tum.de The development of new phosphine (B1218219) ligands containing aryl groups, for instance, is a continuous effort to improve catalytic efficiency in various cross-coupling reactions. tum.de

Investigation in Corrosion Inhibition Mechanisms (utilizing related naphthyl derivatives)

Naphthyl derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. rasayanjournal.co.inresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The effectiveness of these organic inhibitors is closely tied to their molecular structure, especially the presence of heteroatoms (like the oxygen in the hydroxyl group) and π-electrons from the aromatic rings. rasayanjournal.co.innih.gov

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the inhibitor's lone pair electrons and the vacant d-orbitals of the metal). The large surface area of the naphthalene rings in compounds like 1-naphthalenol, 3-(4-methoxyphenyl)- facilitates strong adsorption on the metal surface.

Studies on related naphthyl chalcones and other derivatives have shown that the presence and nature of substituent groups play a critical role in inhibition efficiency. rasayanjournal.co.in Electron-donating groups, such as the methoxy (B1213986) (-OCH3) group present in 1-naphthalenol, 3-(4-methoxyphenyl)-, can increase the electron density on the molecule, enhancing its ability to donate electrons to the metal and strengthening the adsorption bond. rasayanjournal.co.innih.gov This leads to higher inhibition efficiency. Electrochemical studies, such as potentiodynamic polarization, often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. taylorfrancis.com

| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |

| Naphthyl Chalcones | Mild Steel | 2M H2SO4 | 99.04 | Langmuir |

| Naphthol Azo Dye | Aluminum | Alkaline | High (concentration dependent) | N/A |

| Phenyl Phthalimide Derivatives | Carbon Steel | H2SO4 | 92.36 | Langmuir |

This table presents data on related naphthyl and aromatic derivatives to illustrate the principles of corrosion inhibition.

Supramolecular Chemistry and Non-Covalent Assemblies

The structure of 1-naphthalenol, 3-(4-methoxyphenyl)- is well-suited for studies in supramolecular chemistry, where molecules are organized into larger, well-defined architectures through non-covalent interactions. Key interactions that govern these assemblies include hydrogen bonding (via the hydroxyl group) and π-π stacking (via the extensive aromatic system of the naphthalene and phenyl rings). nih.govmdpi.com

X-ray crystallography studies on related aryl-substituted compounds reveal how these non-covalent forces dictate the packing of molecules in the solid state, leading to the formation of 1D, 2D, or 3D networks. nih.govmdpi.com For instance, studies on pyromellitic diimide-based cyclophanes have shown that they can form clathrate compounds with naphthols, where the assembly is driven by a combination of hydrogen bonding and charge-transfer interactions. nih.gov

The specific geometry and electronic nature of the substituents on the naphthol ring can direct the formation of distinct supramolecular structures. Research on racemic binaphthol derivatives has demonstrated that altering the functional groups can lead to fascinating self-assembled structures like single and double helices, molecular ladders, and catenanes. researchgate.net These organized assemblies are not merely structural curiosities; they can influence the bulk properties of the material, such as its electronic and optical characteristics.

Photochromic Properties and Derived Merocyanine (B1260669) Dyes

Naphthol derivatives serve as precursors for photochromic compounds, which are molecules that can reversibly change their chemical structure and color upon exposure to light. kanto.co.jp A prominent class of such compounds derived from naphthols are the naphthopyrans (or benzochromenes). Under UV irradiation, the colorless closed form of a naphthopyran can undergo a ring-opening reaction to form a colored, open-ring isomer, often a merocyanine dye. researchgate.net This process is typically reversible, with the colored form reverting to the colorless state either thermally or by irradiation with visible light. kanto.co.jpresearchgate.net

The structure of 1-naphthalenol, 3-(4-methoxyphenyl)- is related to precursors used in the synthesis of such photochromic systems. For example, 3,3-diphenyl-3H-naphtho[2,1-b]pyran is a well-studied photochromic compound. researchgate.net Introducing substituents, such as a methoxy group on one of the phenyl rings, can significantly alter the properties of the resulting dye, including the lifetime of the colored state and the intensity of the color. researchgate.net

Additionally, naphthols are fundamental components in the synthesis of azo dyes. wikipedia.orgtextilelearner.net By coupling a naphthol with a diazonium salt, a wide variety of brightly colored azo compounds can be produced. wikipedia.orgvipulorganics.com The Sudan dyes, for example, are a class of arylazo-substituted naphthols. wikipedia.org While not strictly photochromic, these dyes highlight the versatility of the naphthol scaffold in creating colored compounds for various applications, from textiles to pigments. textilelearner.netvipulorganics.com

Structure Reactivity and Structure Property Relationships

Influence of Aromatic Substituent Position on Chemical Reactivity

The chemical reactivity of the 1-Naphthalenol, 3-(4-methoxyphenyl)- molecule, particularly in reactions like electrophilic aromatic substitution, is governed by the electronic effects of its constituent functional groups and their positions on the aromatic framework. The hydroxyl (-OH) group at the C1 position and the 4-methoxyphenyl (B3050149) group at the C3 position collectively influence the electron density distribution across the naphthalene (B1677914) ring system.

The hydroxyl group is a potent activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted naphthalene. libretexts.org It donates electron density to the aromatic ring through a strong resonance effect, primarily enriching the ortho (C2, C8a) and para (C4) positions. libretexts.orgmasterorganicchemistry.com Consequently, the -OH group is an ortho, para-director.

The combined directing effects of these two groups determine the preferred sites for electrophilic attack. The C1 hydroxyl group strongly activates the C2 and C4 positions. However, the bulky 4-methoxyphenyl group at C3 creates significant steric hindrance, particularly at the adjacent C4 position. Therefore, electrophilic substitution is most likely to occur at the C2 position, which is activated by the hydroxyl group and less sterically encumbered than the C4 position.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Hydroxyl (-OH) | C1 | Activating (strong resonance donor) | ortho, para (to C2, C4) |

Modulation of Acidity/Basicity (pKa) through Substituent Electronic Effects

The acidity of the hydroxyl group in 1-Naphthalenol, 3-(4-methoxyphenyl)- is quantified by its pKa value. This acidity is modulated by the electronic properties of the substituents on the aromatic ring. Naphthols are generally more acidic than phenols due to the greater resonance stabilization of the resulting naphthoxide anion over the larger naphthalene ring system. libretexts.org

Substituents that withdraw electron density from the ring stabilize the negative charge of the conjugate base, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the conjugate base, making the compound less acidic (increasing the pKa). lumenlearning.comucsb.edu

The 4-methoxyphenyl substituent at the C3 position exerts a net electron-donating effect on the naphthalene ring. While the oxygen atom in the methoxy (B1213986) group is electronegative and exerts an electron-withdrawing inductive effect, its lone pairs participate in resonance, pushing electron density into the aromatic system. lumenlearning.com This resonance donation is a significant effect that destabilizes the negative charge on the oxygen of the naphthoxide ion after deprotonation. This destabilization makes the proton less likely to dissociate, resulting in a higher pKa value compared to unsubstituted 1-naphthol (B170400).

Table 2: Comparison of Acidity (pKa) for Phenol (B47542) and Related Compounds

| Compound | pKa | Influence of Structure/Substituent |

|---|---|---|

| Phenol | ~10.0 | Baseline acidity for comparison. |

| 1-Naphthol | ~9.4 | More acidic than phenol due to extended resonance stabilization of the conjugate base. |

| 4-Methoxyphenol | ~10.2 | Less acidic than phenol due to the electron-donating resonance effect of the methoxy group. lumenlearning.com |

Impact of Molecular Architecture on Photophysical Properties

The photophysical properties of 1-Naphthalenol, 3-(4-methoxyphenyl)-, such as its absorption and fluorescence characteristics, are directly related to its molecular architecture. Naphthalene and its derivatives, including naphthols, are known for their fluorescent properties. wikipedia.org

The introduction of the 3-(4-methoxyphenyl)- group extends the π-conjugated system of the 1-naphthol core. In organic chromophores, extending π-conjugation typically leads to a bathochromic (red) shift in both the maximum absorption (λ_max) and emission (λ_em) wavelengths. analis.com.my This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, requiring lower energy (longer wavelength) light for electronic excitation.

The molecular architecture, specifically the dihedral angle between the plane of the naphthalene ring and the plane of the phenyl ring, is crucial. A smaller dihedral angle (a more planar conformation) allows for more effective orbital overlap and π-conjugation, leading to a more significant red shift in the absorption and emission spectra. Conversely, a large twist angle would decouple the two aromatic systems, and the photophysical properties would more closely resemble those of the individual naphthol and anisole (B1667542) chromophores. The emission properties of such compounds can also be sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov

Table 3: Representative Photophysical Data

| Property | 1-Naphthol | 1-Naphthalenol, 3-(4-methoxyphenyl)- (Expected) | Rationale |

|---|---|---|---|

| Absorption λ_max | ~310 nm | >310 nm | Extended π-conjugation lowers the HOMO-LUMO energy gap. |

| Emission λ_em | ~350 nm | >350 nm | Emission also shifts to longer wavelengths with extended conjugation. |

Investigations into Intermolecular Interactions in Solid-State Structures

In the solid state, the spatial arrangement of 1-Naphthalenol, 3-(4-methoxyphenyl)- molecules is dictated by a variety of non-covalent intermolecular interactions. These interactions govern the crystal packing and influence physical properties such as melting point and solubility.

The primary and strongest intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl group. The -OH group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to the formation of O-H···O hydrogen bonds. These interactions can link molecules into chains or dimeric structures, a common motif in the crystal structures of phenols and naphthols. nih.gov

In addition to hydrogen bonding, the extensive aromatic surfaces of the naphthalene and phenyl rings facilitate π-π stacking interactions. These are attractive, non-covalent interactions between the electron clouds of adjacent aromatic rings. The crystal packing will likely arrange the molecules to maximize these stabilizing interactions. nih.govnih.gov

Furthermore, weaker C-H···π interactions are also anticipated. In these interactions, a hydrogen atom attached to a carbon atom interacts with the electron-rich face of an aromatic ring. nih.govnih.gov The interplay of these O-H···O, π-π, and C-H···π interactions creates a complex and stable three-dimensional crystal lattice.

Table 4: Potential Intermolecular Interactions in the Solid State

| Interaction Type | Description | Participating Groups |

|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom. | -OH group (donor and acceptor) |

| π-π Stacking | Attraction between the π-electron systems of aromatic rings. | Naphthalene and Phenyl rings |

Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of arylnaphthalenols, including 1-Naphthalenol, 3-(4-methoxyphenyl)-, often relies on multi-step procedures that may involve harsh reaction conditions or the use of hazardous reagents. A primary focus of future research will be the development of greener and more efficient synthetic protocols. This includes the exploration of mechanochemical processes, which can reduce or eliminate the need for solvents. For instance, methodologies similar to the solvent-free preparation of chalcones using catalysts like sodium hydroxide (B78521) could be adapted. mdpi.com

Furthermore, biocatalysis presents a promising sustainable alternative. Research into engineering enzymes, such as fungal aromatic peroxygenases, has shown success in the selective hydroxylation of naphthalene (B1677914) to 1-naphthol (B170400). nih.gov Future studies could focus on evolving these enzymes to accept substituted naphthalenes, thereby enabling a direct and environmentally benign route to compounds like 1-Naphthalenol, 3-(4-methoxyphenyl)-. The goal is to create biocatalysts that operate under mild conditions with high regioselectivity and turnover numbers. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Mechanochemistry | Reduced solvent waste, potentially lower energy consumption, faster reaction times. | Adapting existing protocols for chalcone (B49325) synthesis to the arylnaphthalenol core; screening of solid-state catalysts. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions (aqueous medium, room temperature), biodegradable catalysts. | Directed evolution of peroxygenases or other enzymes for activity on substituted naphthalenes; optimizing H₂O₂ utilization. nih.gov |

| Palladium-Mediated Cross-Coupling | High efficiency and versatility in forming C-C bonds to introduce the methoxyphenyl group. | Development of more robust and recyclable palladium catalysts; exploring reactions under milder conditions. researchgate.net |

| Multi-component Reactions | Increased efficiency by combining several synthetic steps into one pot, reducing waste and purification steps. | Designing novel three-component systems involving naphthaldehyde, an amine, and another reactant to build the desired structure. asianpubs.org |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic methodologies described above, a detailed understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) tools, particularly in-situ spectroscopic methods, are invaluable for real-time monitoring of chemical transformations. nih.gov Future research should involve the application of techniques such as Raman and Fourier Transform Infrared (FTIR) spectroscopy to track the synthesis of 1-Naphthalenol, 3-(4-methoxyphenyl)-.

By monitoring characteristic vibrational bands, researchers can follow the consumption of reactants and the formation of products and intermediates in real time. nih.gov This data is crucial for optimizing reaction parameters like temperature, catalyst loading, and reaction time, ultimately leading to improved yields and purity. To date, such techniques have been successfully used to monitor processes like ketal deprotection, and their application to the synthesis of arylnaphthalenols is a logical and necessary next step for process optimization. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery of new molecules with desired properties. nih.gov Future work on 1-Naphthalenol, 3-(4-methoxyphenyl)- should leverage these computational tools. In silico drug design techniques, for example, can predict pharmacokinetic properties and biological activities of novel derivatives. ijpsjournal.com

Deep reinforcement learning and other AI methodologies can be employed in de novo drug design to generate novel molecular structures based on the arylnaphthalenol scaffold. mdpi.com These models can be trained to optimize specific properties, such as binding affinity to a biological target or specific optoelectronic characteristics. By using AI to screen virtual libraries of derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. nih.gov

| Computational Tool | Application Area | Projected Outcome |

| QSAR Modeling | Property Prediction | Prediction of biological activity, toxicity, and physicochemical properties for unsynthesized derivatives. ijpsjournal.com |

| Molecular Docking | Biological Target Interaction | Identification of potential protein targets and prediction of binding affinities to guide therapeutic applications. ijpsjournal.com |

| Deep Reinforcement Learning | De Novo Design | Generation of novel arylnaphthalenol structures with optimized properties for specific applications (e.g., improved fluorescence). mdpi.com |

| Visual Analytics | Data Interpretation | Interactive visualization of high-dimensional chemical data to aid expert decision-making in compound selection. nih.gov |

Exploration of Novel Functional Materials for Optoelectronic and Sensing Applications

Organic small molecules are at the forefront of materials science, with applications in devices like organic light-emitting diodes (OLEDs) and solar cells. acs.org The conjugated aromatic system of 1-Naphthalenol, 3-(4-methoxyphenyl)- makes it a promising candidate for the development of new optoelectronic materials. The presence of the methoxy (B1213986) group can influence the electronic properties and solubility of the molecule. researchgate.net

Future research should focus on synthesizing a library of derivatives with varied substituents on both the naphthalenol and phenyl rings to tune their photophysical properties, such as absorption and emission wavelengths. These materials could be investigated for their performance in electronic devices. Furthermore, the naphthalenol moiety is known for its fluorescent properties, which could be exploited in the design of chemical sensors. Modifications to the core structure could introduce specific binding sites, leading to sensors that exhibit a change in fluorescence upon interaction with a target analyte.

Investigation of Emerging Chemical Transformations involving Arylnaphthalenol Systems

Expanding the chemical toolbox for modifying the 1-Naphthalenol, 3-(4-methoxyphenyl)- scaffold is crucial for creating diverse derivatives. Future research should explore novel chemical transformations that are currently underexplored for this class of compounds. This could include late-stage functionalization techniques that allow for the precise introduction of new chemical groups onto the core structure.

Palladium-mediated cross-coupling reactions, such as the Stille or Suzuki reactions, could be used to introduce a variety of substituents at different positions on the aromatic rings. researchgate.netmdpi.com Additionally, investigating photochemical reactions, such as oxidative cyclization, could lead to the formation of more complex, fused polycyclic aromatic systems with unique properties. researchgate.net The application of these advanced synthetic methods will be essential for systematically studying structure-property relationships and developing new functional molecules based on the arylnaphthalenol framework.

Q & A

Q. What are the recommended synthetic routes for 1-Naphthalenol, 3-(4-methoxyphenyl)- in laboratory settings?

- Methodological Answer : A common approach involves utilizing naphthol derivatives as starting materials. For example, substituted naphthalenols (e.g., 4-methoxynaphthalen-1-ol) can undergo electrophilic aromatic substitution or coupling reactions to introduce the 4-methoxyphenyl group at the desired position . Radical-mediated trifluoromethylation methods, as demonstrated for structurally similar compounds, may also be adapted by replacing trifluoromethyl reagents with methoxyphenyl precursors . Oxidation/reduction protocols (e.g., using chromic acid or sodium borohydride) could modify hydroxyl or ketone groups in intermediates .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) or high-resolution mass spectrometry (HRMS) can confirm molecular weight and fragmentation patterns. Reference databases like NIST Chemistry WebBook provide comparative spectral data for naphthalene derivatives .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR analysis is critical for verifying substituent positions. For example, the methoxyphenyl group’s aromatic protons typically appear as distinct doublets in the δ 6.5–7.5 ppm range, while naphthalenol protons show deshielding effects .

- Gas Chromatography (GC) : Coupled with MS, GC can assess purity and identify volatile byproducts .

Advanced Research Questions

Q. How can researchers evaluate the environmental persistence and ecotoxicological effects of this compound?

- Methodological Answer :

- Biodegradation Studies : Conduct aerobic/anaerobic microbial degradation assays to measure half-life in soil/water systems. Compare with structurally similar naphthalene derivatives, which often exhibit moderate persistence due to aromatic stability .

- Ecotoxicology : Use standardized OECD guidelines for acute toxicity testing in Daphnia magna or algae. Chronic exposure studies in fish models (e.g., zebrafish) can assess bioaccumulation potential .

- Analytical Monitoring : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace residues in environmental matrices .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Analysis : Systematically test activity across a broad concentration range to identify non-linear effects or threshold behaviors.

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methoxy with halogen or alkyl groups) to isolate contributions of electronic vs. steric effects .

- Mechanistic Profiling : Use in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms) to evaluate metabolic interactions that may explain variability in in vivo data .

Q. How does the 4-methoxyphenyl substituent influence the compound’s electronic and reactive properties?

- Methodological Answer :

- Computational Modeling : Density functional theory (DFT) calculations can map electron density distribution, revealing how the methoxy group’s electron-donating resonance effects stabilize intermediates in reactions like oxidation or electrophilic substitution .

- Experimental Probes : Compare reaction kinetics with analogs lacking the methoxy group. For example, the methoxy group may enhance nucleophilic aromatic substitution rates at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。